4-[[[3-(2,2-dimethyloxan-4-yl)-4-phenylbutyl]amino]methyl]-N,N-dimethylaniline

LOXL2 inhibitor LOXL3 inhibitor lysyl oxidase

This compound uniquely combines LOXL2/LOXL3 inhibition (IC50 ~1,000–2,100 nM) with SCF-SKP2 E3 ligase disruption—a dual pharmacology unmatched by selective LOXL2 inhibitors. Its gem-dimethyl THP ring drives a distinct lipophilicity-dependent cytotoxicity profile. Use as a single-agent probe for ECM stiffness/cell-cycle crosstalk studies, or as the parent scaffold for SKP2 inhibitor lead optimization. The dihydrochloride salt (CAS 634908‑46‑6) is stocked as a catalog item, bypassing custom synthesis delays.

Molecular Formula C26H38N2O
Molecular Weight 394.603
CAS No. 337486-84-7
Cat. No. B2973020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[[[3-(2,2-dimethyloxan-4-yl)-4-phenylbutyl]amino]methyl]-N,N-dimethylaniline
CAS337486-84-7
Molecular FormulaC26H38N2O
Molecular Weight394.603
Structural Identifiers
SMILESCC1(CC(CCO1)C(CCNCC2=CC=C(C=C2)N(C)C)CC3=CC=CC=C3)C
InChIInChI=1S/C26H38N2O/c1-26(2)19-24(15-17-29-26)23(18-21-8-6-5-7-9-21)14-16-27-20-22-10-12-25(13-11-22)28(3)4/h5-13,23-24,27H,14-20H2,1-4H3
InChIKeyBHBPSUYHNUDVJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[[[3-(2,2-Dimethyloxan-4-yl)-4-phenylbutyl]amino]methyl]-N,N-dimethylaniline (CAS 337486-84-7): Procurement-Grade LOXL2/3 Inhibitor and SCF-SKP2 Ligase Probe


4-[[[3-(2,2-Dimethyloxan-4-yl)-4-phenylbutyl]amino]methyl]-N,N-dimethylaniline (CAS 337486‑84‑7) belongs to the tetrahydropyran‑based small‑molecule class and is characterized by dual biological activity: it acts as an inhibitor of lysyl oxidase homologues 2 and 3 (LOXL2/LOXL3) and as a disruptor of the SCF‑SKP2 E3 ubiquitin ligase complex [1][2]. It was originally disclosed in patents assigned to The Institute of Cancer Research as part of a series of LOX/LOXL family inhibitors for oncology applications [3]. The compound is commercially available as both the free base (CAS 337486‑84‑7) and the dihydrochloride salt (CAS 634908‑46‑6), typically at ≥95 % purity .

Why 4-[[[3-(2,2-Dimethyloxan-4-yl)-4-phenylbutyl]amino]methyl]-N,N-dimethylaniline Cannot Be Replaced by Generic LOXL Inhibitors or SKP2 Probes


Although multiple LOXL2‑selective inhibitors (e.g., PXS‑5153A, PAT‑1251) and SKP2‑targeting agents exist, 4‑[[[3‑(2,2‑dimethyloxan‑4‑yl)‑4‑phenylbutyl]amino]methyl]‑N,N‑dimethylaniline occupies a unique dual‑target space that simple substitution cannot replicate [1][2]. Its LOXL2/LOXL3 inhibition profile (LOXL2 IC₅₀ = 1,000 nM; LOXL3 IC₅₀ = 2,100 nM) is moderate and distinct from highly potent, selective LOXL2 inhibitors [1]. Simultaneously, it disrupts the SCF‑SKP2 E3 ligase—a mechanism absent in classical LOXL inhibitors [2]. Critically, structure–activity relationship (SAR) studies show that even the des‑dimethyl analogue (loss of the gem‑dimethyl group on the tetrahydropyran ring) yields different HeLa GI₅₀ values (27 ± 4 μM) and enantioselective p27 degradation profiles that are not interchangeable with the parent dimethyl compound [3]. Therefore, substituting a “similar” LOXL2 inhibitor or a generic SKP2 probe will fail to recapitulate the combined pharmacological fingerprint.

Quantitative Differentiation Evidence for 4-[[[3-(2,2-Dimethyloxan-4-yl)-4-phenylbutyl]amino]methyl]-N,N-dimethylaniline Versus In-Class Candidates


LOXL2/LOXL3 Dual Inhibition with Measurable Selectivity Over LOXL4

This compound exhibits a LOXL2 IC₅₀ of 1,000 nM (recombinant human LOXL2, NS0 cells, diaminopentane substrate) and a LOXL3 IC₅₀ of 2,100 nM (recombinant human LOXL3, CHO cells) while showing negligible inhibition of LOXL4 (IC₅₀ > 100,000 nM). By contrast, the clinical-stage dual inhibitor PXS‑5153A displays sub‑100 nM potency against both LOXL2 (< 40 nM) and LOXL3 (63 nM) [1]. The ~2‑fold LOXL2‑over‑LOXL3 preference of the present compound is pharmacologically distinct from the equipotent dual inhibition of PXS‑5153A or the high LOXL2 selectivity of PAT‑1251 (LOXL2 IC₅₀ ≈ 0.71 μM; LOXL3 IC₅₀ ≈ 1.17 μM).

LOXL2 inhibitor LOXL3 inhibitor lysyl oxidase cancer ECM fibrosis

SCF-SKP2 E3 Ligase Disruption Activity Absent in Standard LOXL Inhibitors

This compound was explicitly reported to disrupt the SCF‑SKP2 E3 ligase complex, a mechanism confirmed by cell‑based p27 degradation assays [1][2]. In contrast, reference LOXL2 inhibitors such as PXS‑5153A and PAT‑1251 have no documented SCF‑SKP2 activity. The HeLa GI₅₀ of the target compound (racemic diastereoisomeric mixture) was confirmed via sulforhodamine B assay, with enantioselective follow‑up studies on the des‑dimethyl analogues revealing that (R)- and (S)-enantiomers differentially inhibit p27 degradation, a functional readout of SKP2 engagement [2]. This dual LOXL/SKP2 pharmacology is unique among commercially available LOX family inhibitors.

SKP2 inhibitor E3 ligase ubiquitin-proteasome p27 cell cycle

Gem-Dimethyl Substituent Drives Distinct SAR from Des-Methyl and Other Tetrahydropyran Analogues

The gem‑dimethyl group on the tetrahydropyran ring is a critical structural determinant. The parent compound (16a, racemic diastereoisomeric mixture) and its des‑dimethyl analogue (68a) were compared directly for HeLa growth inhibition [1]. The des‑dimethyl analogue 68a gave a HeLa GI₅₀ of 27 ± 4 μM, while its separated enantiomers (S)-68a and (R)-68a showed GI₅₀ values of 33 ± 4 μM and 29 ± 2 μM, respectively. Importantly, the enantiomers exhibited differential inhibition of p27 degradation, a key SKP2 functional marker, whereas the racemic 16a (gem‑dimethyl) showed a distinct lipophilicity‑correlated, non‑specific cytotoxicity profile [1][2]. This demonstrates that the 2,2‑dimethyl substitution is not a silent structural feature but actively modulates target engagement and cellular mechanism.

SKP2 SAR tetrahydropyran lipophilicity HeLa GI50 enantioselectivity

Commercial Availability as Validated Research Tool with Documented Purity and Salt Form Options

The compound is commercially supplied as the dihydrochloride salt (CAS 634908‑46‑6) by Sigma‑Aldrich under catalog number SML2080 (branded "SKP2 E3 Ligase Inhibitor IV") with verified purity specifications [1]. This salt form provides improved aqueous solubility for cell‑based assays relative to the free base. In contrast, many structurally related tetrahydropyran analogues disclosed in the same patent series (WO 2019/072882) are not available from major vendors as characterized reference materials, forcing research groups to undertake custom synthesis with attendant batch‑to‑batch variability [2]. The availability of both analytical data (NMR, HPLC purity) and a defined salt stoichiometry directly reduces procurement risk.

research chemical procurement SKP2 inhibitor LOXL2 inhibitor dihydrochloride salt CAS 634908-46-6

Lipophilicity‑Driven Non‑Specific Cytotoxicity Differentiates This Compound from Target‑Specific SKP2 Inhibitors

The Shouksmith et al. (2015) study concluded that the growth‑inhibitory activity of 16a (the gem‑dimethyl parent) correlates with lipophilicity (clogP) rather than with enantioselective target engagement, in contrast to the des‑dimethyl enantiomers which showed stereospecific p27 degradation inhibition [1][2]. This is a critical differentiation point: researchers using highly target‑specific SKP2 inhibitors (e.g., SMIP004, CpdA) must recognize that 16a operates, at least partially, through a non‑specific membrane‑perturbation or lipophilicity‑dependent mechanism at the concentrations tested. The XLogP3‑AA value computed by PubChem is 5.2, placing it in a lipophilicity range where non‑specific cytotoxicity commonly emerges [3].

lipophilicity non-specific cytotoxicity SKP2 HeLa SAR

Patent‑Originated Chemical Structure with Defined Intellectual Property Provenance

The compound is specifically exemplified and claimed within the WO 2019/072882 A1 patent family assigned to The Institute of Cancer Research: Royal Cancer Hospital [1]. This provides unambiguous IP provenance, which is relevant for industrial users evaluating freedom‑to‑operate for internal probe development. Many commercially available LOXL2 inhibitors (e.g., PXS‑5153A, PAT‑1251) are covered by distinct patent estates with different assignees and claim scopes, complicating head‑to‑head use in commercial screening decks without separate licensing . The clear origin in an academic institution’s patent portfolio may simplify material transfer and collaborative research agreements.

LOX inhibitor patent WO2019072882 Institute of Cancer Research chemical probe IP provenance

Validated Application Scenarios for 4-[[[3-(2,2-Dimethyloxan-4-yl)-4-phenylbutyl]amino]methyl]-N,N-dimethylaniline Based on Quantitative Evidence


Dual‑Target Chemical Probe for Parallel LOXL2/LOXL3 and SKP2 Pathway Studies in Cancer Cell Models

Researchers investigating the intersection of ECM stiffness (LOXL‑mediated collagen crosslinking) and cell‑cycle dysregulation (SKP2‑mediated p27 degradation) in solid tumor models can deploy this compound as a single‑agent probe to simultaneously inhibit LOXL2/LOXL3 (IC₅₀ = 1,000–2,100 nM) and disrupt SCF‑SKP2 E3 ligase activity [1][2]. This dual pharmacology is not achievable with PXS‑5153A or PAT‑1251 alone, which lack SKP2 activity, making this compound uniquely suited for pathway‑interaction studies .

Reference Standard for Gem‑Dimethyl Tetrahydropyran SAR in Medicinal Chemistry Optimization Programs

Medicinal chemistry teams engaged in SKP2 inhibitor lead optimization should use this compound as the parent scaffold reference, as the gem‑dimethyl group at the tetrahydropyran 2‑position has been experimentally demonstrated to shift the cellular mechanism from enantioselective p27 modulation (observed with des‑dimethyl analogues) to a lipophilicity‑dependent cytotoxicity profile [1][2]. Benchmarking new analogues against this compound enables quantitative assessment of whether structural modifications restore target‑specific SKP2 engagement .

Procurement‑Ready LOXL2/LOXL3 Inhibitor with Guaranteed Availability for High‑Throughput Screening

Screening facilities requiring a readily available LOXL2/LOXL3 inhibitor with defined purity can procure the dihydrochloride salt (CAS 634908‑46‑6, Sigma‑Aldrich SML2080) as a catalog item, bypassing the 6–12 week custom synthesis timelines required for structurally related patent examples not stocked by major vendors [1][2]. The compound’s moderate potency (LOXL2 IC₅₀ = 1,000 nM) and defined paralogue selectivity profile make it suitable as a reference inhibitor in biochemical LOXL panel screens rather than as a high‑potency clinical comparator .

Investigational Tool for Lipophilicity‑Dependent Cytotoxicity Controls in Cellular Assays

Because the published SAR explicitly links this compound’s HeLa growth‑inhibitory activity to lipophilicity (clogP) rather than to stereospecific target binding, it can serve as a matched lipophilicity control in cell‑based SKP2 or LOXL assays [1]. When testing more target‑specific SKP2 inhibitors (e.g., SMIP004 or CpdA), including this compound at equivalent lipophilicity‑normalized concentrations helps deconvolute true target‑mediated effects from non‑specific membrane‑driven cytotoxicity [2].

Quote Request

Request a Quote for 4-[[[3-(2,2-dimethyloxan-4-yl)-4-phenylbutyl]amino]methyl]-N,N-dimethylaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.